molecular formula C17H20N4O6S B2982553 4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851094-76-3

4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer B2982553
CAS-Nummer: 851094-76-3
Molekulargewicht: 408.43
InChI-Schlüssel: OOGXAYGYLLNRDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups including a diethylsulfamoyl group, a 1,3,4-oxadiazole ring, and a 2,3-dihydro-1,4-dioxin ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,3,4-oxadiazole and 2,3-dihydro-1,4-dioxin rings suggests that this compound may have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the oxadiazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the 2,3-dihydro-1,4-dioxin ring could potentially influence its optical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A significant aspect of the research on related compounds involves their synthesis and characterization. For example, compounds synthesized through condensation and cyclization processes have been extensively studied for their structural and spectral properties. These studies offer insights into the efficient synthesis of 1,3,4-oxadiazole derivatives, which are crucial for further biological applications (Havaldar & Khatri, 2006).

Biological Activity

Research has also focused on the biological activities of such compounds, particularly their potential as inhibitors for various enzymes. For instance, aromatic sulfonamide inhibitors have been evaluated for their inhibitory activity against carbonic anhydrase isoenzymes, revealing significant inhibition potency which is pivotal in understanding their therapeutic potential (Supuran, Maresca, Gregáň, & Remko, 2013). Additionally, the antimicrobial and antifungal activities of related compounds have been explored, indicating their effectiveness against various bacterial and fungal strains (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).

Anticancer Evaluation

The anticancer properties of 1,3,4-oxadiazole derivatives have also been a subject of interest. Studies have demonstrated the synthesis and evaluation of these compounds for anticancer activity, highlighting their potential as therapeutic agents against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Enzyme Inhibition and Molecular Docking Studies

Further, research has delved into enzyme inhibition and molecular docking studies, providing insights into the interaction mechanisms between these compounds and targeted enzymes. This research is crucial for drug design and discovery, offering a pathway to novel therapeutic agents (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).

Wirkmechanismus

The mechanism of action of this compound is not clear without further context. It could potentially be used in a variety of applications, depending on its physical and chemical properties .

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its properties and performance in various tests. It could potentially be used in the development of new materials or pharmaceuticals .

Eigenschaften

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S/c1-3-21(4-2)28(23,24)13-7-5-12(6-8-13)15(22)18-17-20-19-16(27-17)14-11-25-9-10-26-14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGXAYGYLLNRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.